6-Fluoro-2-methyl-3-nitrobenzoic acid
Overview
Description
6-Fluoro-2-methyl-3-nitrobenzoic acid is an organic compound characterized by the presence of a fluorine atom, a nitro group, and a methyl group attached to a benzene ring. This compound is known for its utility in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting from o-methylphenol: The synthesis begins with o-methylphenol, which undergoes a nitration reaction to selectively generate 2-methyl-6-nitrophenol.
Hydroxyl Chlorination: The intermediate 2-methyl-6-nitrophenol is then subjected to hydroxyl chlorination to produce 2-chloro-3-nitrotoluene.
Fluorination Reaction: The chlorinated intermediate undergoes a fluorination reaction to yield 2-fluoro-3-nitrotoluene.
Oxidation: Finally, the methyl group is oxidized under the action of an oxidant to produce this compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale versions of the above synthetic routes, with optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to produce other derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different chemical properties.
Substitution: Substitution reactions can occur at the fluorine or methyl positions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Typical reducing agents include iron and hydrochloric acid (Fe/HCl) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitro compounds, and other oxidized forms.
Reduction Products: Amines and other reduced forms.
Substitution Products: Derivatives with different substituents at the fluorine or methyl positions.
Scientific Research Applications
6-Fluoro-2-methyl-3-nitrobenzoic acid finds applications in various fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be employed in biochemical studies to understand the effects of fluorinated compounds on biological systems.
Medicine: It serves as a precursor or intermediate in the synthesis of drugs that target specific diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-fluoro-2-methyl-3-nitrobenzoic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to therapeutic effects. The exact pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
2-Fluoro-3-nitrobenzoic Acid: Similar structure but lacks the methyl group.
3-Nitrobenzoic Acid: Lacks both the fluorine and methyl groups.
2-Methyl-3-nitrobenzoic Acid: Lacks the fluorine atom.
Uniqueness: 6-Fluoro-2-methyl-3-nitrobenzoic acid is unique due to the presence of both fluorine and methyl groups, which significantly influence its chemical reactivity and properties compared to its similar counterparts.
This comprehensive overview highlights the importance and versatility of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound in various fields.
Properties
IUPAC Name |
6-fluoro-2-methyl-3-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-4-6(10(13)14)3-2-5(9)7(4)8(11)12/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPIFWRMRCNBGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)O)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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